molecular formula C11H19NO2 B14321792 Ethyl 1-allylpiperidine-3-carboxylate

Ethyl 1-allylpiperidine-3-carboxylate

Cat. No.: B14321792
M. Wt: 197.27 g/mol
InChI Key: VBPPHAFRXRCDSE-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Alkaloid Chemistry and Nitrogen-Containing Heterocycles

Piperidine alkaloids are a large and diverse family of naturally occurring compounds that feature the piperidine ring as a core structural motif. nih.govsigmaaldrich.comgoogleapis.com These compounds are found in a wide variety of plant species and exhibit a broad spectrum of biological activities. sigmaaldrich.comresearchgate.net The piperidine nucleus is a six-membered heterocycle containing one nitrogen atom, and its derivatives are among the most important synthetic fragments in the design of pharmaceutical agents. d-nb.infowikipedia.org The prevalence of the piperidine scaffold in both natural products and synthetic drugs underscores the significance of understanding the chemistry of its derivatives, including N-substituted piperidine carboxylates. chemicalbook.com

Historical Trajectories of Academic Investigations on Piperidine Derivatives

The study of piperidine and its derivatives dates back to the 19th century, with its initial isolation from piperine, the compound responsible for the pungency of black pepper. biorxiv.org Early research focused on the isolation and structural elucidation of naturally occurring piperidine alkaloids. The 20th century saw significant advancements in synthetic methodologies, enabling the preparation of a vast array of substituted piperidines. d-nb.info These synthetic efforts were often driven by the desire to create analogues of naturally occurring compounds with improved or novel biological activities. The development of techniques for the stereoselective synthesis of piperidine derivatives has been a particularly active area of research, given the importance of stereochemistry in determining the pharmacological properties of chiral molecules.

Current Research Landscape and Emerging Themes for N-Substituted Piperidine Carboxylates

Current research on N-substituted piperidine carboxylates is largely driven by their potential applications in medicinal chemistry. These compounds serve as key intermediates in the synthesis of a wide range of biologically active molecules. organic-chemistry.org A significant area of focus is the development of novel GABA (gamma-aminobutyric acid) uptake inhibitors, with nipecotic acid (piperidine-3-carboxylic acid) being a key lead structure. wikipedia.org The N-substituent on the piperidine ring plays a crucial role in modulating the potency and selectivity of these inhibitors. researchgate.netd-nb.info Furthermore, N-substituted piperidine carboxylates are utilized in the synthesis of compounds targeting a variety of other biological targets, including opioid receptors and various enzymes. The development of efficient and stereoselective methods for the synthesis of these compounds remains an important theme in contemporary organic chemistry.

Scientific Rationale and Research Significance of Ethyl 1-allylpiperidine-3-carboxylate Investigations

The scientific interest in this compound stems from its potential as a versatile synthetic intermediate. The allyl group at the 1-position is amenable to a variety of chemical transformations, such as olefin metathesis, hydroformylation, and ozonolysis, which can be used to introduce additional functionality. The ethyl carboxylate group at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, such as amides or alcohols. This combination of reactive handles makes this compound a valuable building block for the construction of more complex molecules with potential applications in drug discovery and materials science. While extensive research focusing solely on this specific compound is limited, its role as a precursor in the synthesis of more complex N-substituted piperidines is a key driver for its investigation.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of the parent compound, ethyl piperidine-3-carboxylate, as specific data for the N-allyl derivative is not widely available in peer-reviewed literature. These properties provide a baseline for understanding the general characteristics of this class of compounds.

PropertyValue
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Boiling Point 102-104 °C at 7 mmHg (for ethyl piperidine-3-carboxylate)
Density 1.043 g/mL at 25 °C (for ethyl (S)-piperidine-3-carboxylate)
Refractive Index n20/D 1.471 (for ethyl (S)-piperidine-3-carboxylate)

Data for the parent compound, ethyl piperidine-3-carboxylate, is provided for reference.

Synthesis of this compound

The synthesis of this compound typically involves the N-alkylation of ethyl piperidine-3-carboxylate with an allyl halide, such as allyl bromide. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. Common bases used for this transformation include potassium carbonate or triethylamine (B128534). The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being employed.

A general synthetic scheme is as follows:

While this represents a standard approach, specific reaction conditions and yields for the synthesis of this compound are not extensively detailed in readily accessible scientific literature, suggesting that it is often prepared as an intermediate for further synthetic steps without detailed characterization being the primary focus of published work.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound is not widely published in dedicated research articles. However, based on the known structure, the expected spectroscopic features can be predicted.

¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the protons on the piperidine ring, and the protons of the allyl group (including vinylic protons).

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the piperidine ring, and the carbons of the allyl group.

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group would be expected around 1730 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of the loss of the ethyl group, the allyl group, and other fragments.

Chemical Reactions and Applications

The primary application of this compound in the scientific literature is as a synthetic intermediate. The reactivity of its functional groups allows for a variety of subsequent chemical transformations.

Modification of the Allyl Group: The double bond of the allyl group can undergo various reactions, including addition reactions, oxidation, and metathesis, to introduce new functional groups and build molecular complexity.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides or used for coupling reactions.

Use in the Synthesis of Bioactive Molecules: N-substituted piperidine-3-carboxylic acid derivatives are key structural motifs in a number of pharmacologically active compounds, including GABA uptake inhibitors. This compound can serve as a precursor to such molecules.

Due to the compound's role as a building block, detailed studies of its own biological activity are not prevalent. Its significance lies in its utility for constructing more elaborate molecules for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 1-prop-2-enylpiperidine-3-carboxylate

InChI

InChI=1S/C11H19NO2/c1-3-7-12-8-5-6-10(9-12)11(13)14-4-2/h3,10H,1,4-9H2,2H3

InChI Key

VBPPHAFRXRCDSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC=C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 1 Allylpiperidine 3 Carboxylate

Direct Synthesis Strategies for Ethyl 1-allylpiperidine-3-carboxylate

Direct synthesis strategies focus on building the target molecule from precursors that already contain the piperidine (B6355638) scaffold or can be readily converted to it. These methods are often efficient and rely on well-established chemical transformations.

Esterification Reactions of 1-Allylpiperidine-3-carboxylic Acid

One of the most straightforward methods for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 1-Allylpiperidine-3-carboxylic Acid. The Fischer esterification is a classic and widely used method for this purpose. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). chemguide.co.uk

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, ethanol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.comchemguide.co.uk

Table 1: Fischer Esterification for this compound Synthesis

Reactant 1Reactant 2CatalystProductByproduct
1-Allylpiperidine-3-carboxylic AcidEthanolH₂SO₄ (conc.)This compoundWater

N-Allylation Approaches on Ethyl Piperidine-3-carboxylate Precursors

An alternative and highly common strategy is the N-allylation of a piperidine precursor that already contains the ethyl ester moiety, namely Ethyl piperidine-3-carboxylate (also known as ethyl nipecotate). nih.gov This nucleophilic substitution reaction involves the secondary amine of the piperidine ring attacking an allylic electrophile, such as allyl bromide or allyl chloride.

The reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) or potassium carbonate. The choice of solvent depends on the specific reagents but often includes polar aprotic solvents like methylene (B1212753) chloride or acetonitrile (B52724). This method is generally efficient and provides a direct route to the target compound from commercially available starting materials. prepchem.com

Table 2: N-Allylation of Ethyl Piperidine-3-carboxylate

Piperidine PrecursorAllylating AgentBaseSolventProduct
Ethyl piperidine-3-carboxylateAllyl BromideTriethylamineMethylene ChlorideThis compound
Ethyl piperidine-3-carboxylateAllyl ChloridePotassium CarbonateAcetonitrileThis compound

Multi-Component Reactions (MCRs) for Piperidine Ring Construction Incorporating the Ester Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, represent a powerful tool in modern organic synthesis for generating molecular complexity. mdpi.comwindows.net While a specific one-pot MCR for the direct synthesis of this compound is not prominently documented, MCR strategies can be employed to construct highly substituted piperidine rings. ajchem-a.com

A hypothetical MCR approach could involve the reaction of an amine (like allylamine), an aldehyde, and a β-ketoester in a domino reaction sequence. For instance, a variation of the Hantzsch dihydropyridine (B1217469) synthesis could be adapted. mdpi.com The reaction mechanism would likely involve the formation of an enamine from the β-ketoester and allylamine, a Knoevenagel condensation of the aldehyde and the β-ketoester, followed by a Michael addition and a final cyclocondensation. Subsequent reduction of the resulting dihydropyridine ring would yield the desired piperidine scaffold. This approach offers significant advantages in terms of efficiency and atom economy by building the core structure and introducing the necessary substituents in a single operation. mdpi.com

Total Synthesis Approaches Utilizing this compound as a Key Intermediate

Substituted piperidine esters, such as this compound, are valuable intermediates in the total synthesis of more complex molecules, particularly alkaloids and pharmaceutical agents. For example, related structures like ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate serve as crucial building blocks in the synthesis of morphine analogs. google.com

In a synthetic campaign, this compound can be elaborated through various transformations. The ester group can be hydrolyzed to the carboxylic acid or reduced to a primary alcohol. The allyl group can participate in a range of reactions, including olefin metathesis, dihydroxylation, or ozonolysis, to introduce further complexity. The piperidine ring itself can undergo further functionalization. The utility of this compound as an intermediate lies in its stable heterocyclic core, which is pre-functionalized with handles (ester and allyl groups) that allow for divergent synthetic pathways to a wide array of target molecules. chemimpex.com

Stereoselective Synthesis of Enantiopure this compound

The development of methods to synthesize enantiomerically pure piperidine derivatives is of significant interest, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. acs.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a robust strategy for controlling the stereochemistry of a reaction. researchgate.net In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to the piperidine precursor to direct either the formation of the ring or the introduction of a substituent. For example, a carbohydrate-derived auxiliary, such as one based on arabinopyranosylamine, can be used to control diastereoselective additions to imines in domino reactions that form the piperidine ring. researchgate.net The steric and electronic properties of the complex auxiliary guide the incoming reagents to one face of the molecule, resulting in a high degree of stereocontrol. researchgate.net Once the stereochemically defined piperidine ring is formed, the auxiliary can be cleaved, and the N-allyl and ethyl ester groups can be installed to yield the enantiopure target compound. nih.gov

Table 3: Conceptual Chiral Auxiliary Approach

StepDescriptionKey ReagentsIntermediate/ProductStereochemical Control
1Attachment of Chiral AuxiliaryPiperidine Precursor, Chiral AuxiliaryN-Auxiliary Piperidine Intermediate-
2Diastereoselective TransformationElectrophile/NucleophileDiastereomerically Enriched PiperidineAuxiliary directs approach of reagent
3Cleavage of AuxiliaryAcid/Base or HydrogenolysisEnantioenriched Piperidine CoreRelease of chiral product
4Final FunctionalizationAllyl Bromide, Ethanol/AcidEnantiopure this compound-

Asymmetric Catalysis in Piperidine Ring Formation or N-Allylation Steps

The asymmetric synthesis of substituted piperidines is a significant area of research, often employing chiral catalysts to control stereochemistry during the formation of the heterocyclic ring or in subsequent functionalization steps. Methodologies such as asymmetric hydrogenation of pyridine (B92270) precursors, enantioselective Michael additions, and chiral auxiliary-guided cyclizations are commonly utilized for creating stereodefined piperidine cores. Furthermore, enantioselective N-allylation reactions, often catalyzed by transition metals like rhodium or iridium with chiral ligands, have been developed for various amine substrates. However, specific studies applying these advanced catalytic systems to the direct asymmetric synthesis of this compound, either through asymmetric ring construction or enantioselective N-allylation of a pre-existing piperidine-3-carboxylate, are not prominently documented.

Chromatographic Resolution Techniques for Enantiomeric Separation

For racemic mixtures of chiral piperidine derivatives, chromatographic resolution is a standard and powerful technique to isolate individual enantiomers. This is typically achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective in resolving a wide range of racemates. The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. While this technique is broadly applicable, specific protocols, including the choice of CSP, mobile phase composition, and detailed separation parameters for the enantiomeric resolution of this compound, have not been extensively published.

Chemical Reactivity and Functional Group Interconversion Studies of this compound

The chemical reactivity of this compound is dictated by its three primary functional groups: the ethyl ester, the N-allyl group, and the piperidine ring. While a multitude of reactions are known for each of these functionalities in isolation, detailed studies on their interplay and specific transformations on this particular molecule are scarce.

Transformations at the Ester Functional Group (e.g., Transamidation, Reduction)

The ethyl ester group is amenable to a variety of transformations. Transamidation, the conversion of the ester to an amide, can be achieved by reaction with a primary or secondary amine, often under thermal conditions or with catalysis. Reduction of the ester, typically with a strong reducing agent like lithium aluminum hydride, would yield the corresponding primary alcohol, (1-allylpiperidin-3-yl)methanol.

Table 1: Potential Transformations at the Ester Functional Group

Transformation Reagents and Conditions Expected Product
Transamidation Amine (R¹R²NH), Heat or Catalyst 1-allyl-N¹,N¹-disubstituted-piperidine-3-carboxamide

Note: This table represents theoretically possible transformations based on general organic chemistry principles, as specific literature data for this compound is not available.

Modifications and Reactions of the Allyl Moiety (e.g., Olefin Metathesis, Hydrofunctionalization)

The N-allyl group offers a versatile handle for further molecular elaboration. Olefin metathesis, particularly cross-metathesis with another olefin, could be employed to introduce a variety of substituents at the terminus of the allyl group. Hydrofunctionalization reactions, such as hydroboration-oxidation, would be expected to yield the corresponding propan-1-ol derivative, while a Wacker-type oxidation could produce a propan-2-one substituent.

Table 2: Potential Modifications of the Allyl Moiety

Reaction Reagents and Conditions Expected Product
Cross-Metathesis Grubbs' or Hoveyda-Grubbs catalyst, Alkene (R-CH=CH₂) Ethyl 1-(alkenyl)piperidine-3-carboxylate derivative
Hydroboration-Oxidation 1. BH₃•THF; 2. H₂O₂, NaOH Ethyl 1-(3-hydroxypropyl)piperidine-3-carboxylate

Note: This table is based on established reactions of N-allyl groups. Specific experimental validation on this compound is lacking in the literature.

Chemical Modulations of the Piperidine Ring System (e.g., Oxidation, Ring Expansion/Contraction)

The piperidine ring itself can undergo various transformations. Oxidation at the carbon alpha to the nitrogen could lead to the formation of a lactam. More complex rearrangements, such as ring expansion to a seven-membered azepane ring or ring contraction to a five-membered pyrrolidine (B122466) ring, are also known for piperidine derivatives, often proceeding through radical or ionic intermediates. However, the specific conditions and outcomes for such transformations starting from this compound are not described in detail.

Palladium-Catalyzed Cross-Coupling and Related Transition Metal-Mediated Reactions

While the N-allyl group can participate in palladium-catalyzed reactions, such as allylic alkylations, the saturated piperidine ring of this compound does not possess the typical functionalities (e.g., halides, triflates) required for standard palladium-catalyzed cross-coupling reactions like Suzuki or Heck couplings. It is conceivable that derivatization of the piperidine ring, for instance, through C-H activation or introduction of a leaving group, could enable such transformations, but this remains a speculative area without direct research evidence.

Sustainable and Green Chemistry Principles in the Synthesis of N-Allylpiperidine-3-carboxylate Esters

The synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of sustainable and green chemistry. These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of N-allylpiperidine-3-carboxylate esters, this involves developing methodologies that are not only efficient in terms of yield but also environmentally benign, prioritizing atom economy, the use of non-hazardous solvents, and energy efficiency.

Solvent-Free and Atom-Economical Processes

The pursuit of green chemistry in pharmaceutical synthesis places a strong emphasis on maximizing atom economy and minimizing waste, often through solvent-free reaction conditions. nih.govmdpi.com An ideal synthesis incorporates the maximum number of atoms from the reactants into the final product, thus reducing byproducts.

A key strategy for achieving high atom economy in the synthesis of N-allylpiperidines is the direct addition of the piperidine N-H bond across an unsaturated system, such as an allene (B1206475). Transition-metal catalyzed hydroamination of allenes represents a powerful, 100% atom-economical route to allylic amines. nih.gov This method avoids the use of conventional allylating agents like allyl halides, which generate stoichiometric amounts of salt waste.

For instance, a gold-catalyzed intermolecular hydroamination of substituted allenes with sulfonamides has been shown to proceed under mild conditions, yielding N-allylic products with high regioselectivity. nih.gov A similar strategy applied to Ethyl piperidine-3-carboxylate would involve its direct addition to allene or a substituted allene, catalyzed by a suitable transition metal complex (e.g., based on Gold, Iron, or Titanium). unimi.itrsc.org This process, illustrated in the hypothetical reaction below, would theoretically be 100% atom-economical.

Reaction Scheme: Hypothetical Atom-Economical Synthesis

Ethyl piperidine-3-carboxylate + Allene --(Transition Metal Catalyst)--> this compound

This approach contrasts sharply with traditional N-alkylation methods, which often have poor atom economy. The table below compares the theoretical atom economy of the classical N-allylation using allyl bromide versus a direct hydroamination approach.

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Classical N-AllylationEthyl piperidine-3-carboxylate, Allyl bromide, Base (e.g., Triethylamine)This compoundTriethylammonium bromide~55%
Atom-Economical HydroaminationEthyl piperidine-3-carboxylate, AlleneThis compoundNone100%

Furthermore, conducting such reactions under solvent-free conditions, where the reactants themselves act as the solvent, can significantly reduce the environmental impact by eliminating solvent waste, which is a major contributor to chemical process waste. google.com

Microwave-Assisted and Photochemical Synthesis Enhancements

The integration of alternative energy sources like microwave irradiation and light has revolutionized synthetic chemistry, offering pathways to enhanced reaction rates, improved yields, and often, milder conditions compared to conventional heating.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid and efficient heating can dramatically reduce reaction times from hours to minutes. In the synthesis of N-allylpiperidine esters, the N-allylation step is particularly amenable to microwave heating. Research on analogous systems, such as the N-allylation of quinolones, has demonstrated the efficacy of this technique. For example, the synthesis of ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been successfully achieved using microwave irradiation, showcasing the potential for rapid and efficient N-allylation of heterocyclic systems.

A comparative study could involve the conventional and microwave-assisted synthesis of this compound from Ethyl piperidine-3-carboxylate and an allylating agent. The expected results would highlight the significant reduction in reaction time and potentially improved yield under microwave conditions.

ParameterConventional Heating (Oil Bath)Microwave Irradiation
Reaction TimeSeveral hours (e.g., 6-12 h)Minutes (e.g., 10-30 min)
TemperatureTypically high (e.g., >100 °C)Controlled, rapid heating to setpoint
Expected YieldModerate to GoodGood to Excellent
Energy EfficiencyLowHigh

Photochemical Synthesis: Photochemical reactions, initiated by the absorption of light, offer unique synthetic pathways that are often inaccessible through thermal methods. These reactions can proceed at ambient temperature, preserving thermally sensitive functional groups. While less common for simple N-allylation, photochemical methods can be employed for the synthesis of complex piperidine derivatives. Radical-based photochemical reactions could provide a pathway for the functionalization of the piperidine ring or the synthesis of the heterocyclic core itself under green conditions, using light as a "traceless" reagent.

Exploration of Biocatalytic Routes for Piperidine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH), exhibit high chemo-, regio-, and stereoselectivity, and are derived from renewable sources. mdpi.com

Enzymatic N-Allylation: Recent breakthroughs have demonstrated the feasibility of enzymatic N-allylation of secondary amines. researchgate.net A novel one-pot, two-enzyme system provides a sustainable route to allylic tertiary amines using renewable starting materials. acs.orgnih.gov This system utilizes a carboxylic acid reductase (CAR) to convert a biomass-derivable α,β-unsaturated carboxylic acid (like cinnamic acid) into its corresponding aldehyde in situ. bohrium.comkcl.ac.uk Subsequently, a reductive aminase (RedAm) catalyzes the reductive coupling of this aldehyde with a secondary amine to yield the N-allylated product. acs.orgnih.gov

Applying this system to Ethyl piperidine-3-carboxylate would involve the following steps:

Aldehyde Generation: An enzyme like CAR converts a simple, renewable acrylate (B77674) (e.g., acrylic acid) into acrolein.

Reductive Amination: A RedAm enzyme selectively catalyzes the reaction between Ethyl piperidine-3-carboxylate and the in situ generated acrolein, using a cofactor like NADPH, to form this compound.

This biocatalytic cascade is highly selective, avoiding common side reactions like the over-reduction of the alkene moiety. acs.orgkcl.ac.uk It represents an environmentally benign approach using renewable reagents and avoiding harsh reaction conditions. nih.gov

Chemoenzymatic Synthesis of the Piperidine Core: Beyond the N-allylation step, biocatalysis offers green routes to the piperidine-3-carboxylate core itself. Chemoenzymatic strategies can be employed for the asymmetric dearomatization of pyridines to produce chiral substituted piperidines with precise stereochemistry. nih.gov These methods combine the versatility of chemical synthesis with the high selectivity of enzymes, providing efficient pathways to valuable chiral building blocks under benign conditions.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, a precise map of the molecular structure can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift, δ), the number of protons in a given environment (integration), and the number of neighboring protons (multiplicity). For Ethyl 1-allylpiperidine-3-carboxylate, the spectrum is predicted to show distinct signals for the ethyl ester, the allyl group, and the piperidine (B6355638) ring protons.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2', H-6' (piperidine, axial & equatorial) 2.0 - 3.0 Multiplet 4H
H-3' (piperidine) 2.3 - 2.5 Multiplet 1H
H-4', H-5' (piperidine, axial & equatorial) 1.5 - 1.9 Multiplet 4H
H-1'' (allyl, -CH₂-) ~3.0 Doublet 2H
H-2'' (allyl, -CH=) 5.7 - 5.9 Multiplet 1H
H-3'' (allyl, =CH₂) 5.1 - 5.3 Multiplet 2H
Ethyl (-OCH₂CH₃) ~4.1 Quartet 2H

Note: Chemical shifts are relative to TMS (Tetramethylsilane) and are predicted for a CDCl₃ solvent. The piperidine ring protons exhibit complex splitting due to axial and equatorial positions and coupling to each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment (e.g., attachment to electronegative atoms).

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (ester carbonyl) ~173
C-3' (piperidine) ~45
C-2', C-6' (piperidine) ~53
C-4', C-5' (piperidine) ~25-30
C-1'' (allyl, -CH₂-) ~60
C-2'' (allyl, -CH=) ~135
C-3'' (allyl, =CH₂) ~117
Ethyl (-OCH₂CH₃) ~60

2D NMR experiments provide correlational data that reveals how different nuclei are related, which is crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H-2' with H-3'), within the ethyl group (-OCH₂- with -CH₃), and within the allyl group (-CH₂- with -CH= and -CH= with =CH₂).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~60 ppm, confirming their assignment to the -OCH₂- group of the ethyl ester.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is vital for connecting different parts of the molecule. Key HMBC correlations would include the ester carbonyl carbon (~173 ppm) correlating with the H-3' piperidine proton and the -OCH₂- protons of the ethyl group. The allyl C-1'' carbon would show a correlation to the H-2' and H-6' protons of the piperidine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. In this compound, NOESY could reveal through-space interactions between the allyl group protons and the protons on the piperidine ring, helping to define the preferred orientation of the allyl substituent. It could also distinguish between axial and equatorial protons on the piperidine ring based on their spatial proximity.

The piperidine ring is not static; it exists in a dynamic equilibrium between two chair conformations. In this compound, this "ring flip" interconverts axial and equatorial substituents. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures. As the temperature is lowered, the rate of conformational exchange slows down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of interconverting axial/equatorial protons will broaden and eventually resolve into two distinct signals. By analyzing the spectra at different temperatures, the energy barrier (activation energy, ΔG‡) for the ring inversion process can be calculated. For substituted piperidines, these barriers are typically in the range of 10-12 kcal/mol. Such studies would provide critical insight into the conformational flexibility and steric properties of the molecule.

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on how the molecule fragments.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak.

For this compound, the molecular formula is C₁₁H₁₉NO₂.

Calculated Exact Mass

Molecular Formula Calculated Monoisotopic Mass (Da)

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the molecular formula and, by extension, the elemental composition of the molecule.

In a mass spectrometer, molecules are ionized, and the resulting molecular ion can be unstable, breaking apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that can be used to deduce the original structure.

The fragmentation of this compound is expected to be dominated by cleavages characteristic of tertiary amines and esters. libretexts.org

Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom. libretexts.org For this molecule, this would involve the loss of the allyl group or cleavage within the piperidine ring, leading to stable iminium ions. The loss of the allyl radical (•CH₂CH=CH₂) would result in a fragment at m/z 156.

Ester Fragmentation: Esters can fragment through various pathways, including the loss of the alkoxy group (-OEt), which would generate an acylium ion. Loss of the ethoxy radical (•OCH₂CH₃) would lead to a fragment at m/z 152.

Loss of the Ethyl Group: Cleavage of the ethyl group from the ester would result in a fragment corresponding to the loss of •CH₂CH₃ (m/z 168).

Predicted Major Fragments in Mass Spectrum

m/z Predicted Fragment Identity
197 [M]⁺ (Molecular Ion)
156 [M - C₃H₅]⁺ (Loss of allyl radical)
152 [M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
124 [M - CO₂Et]⁺ (Loss of carbethoxy group)
82 Piperidine ring fragment

Analysis of these fragmentation patterns allows researchers to piece together the different components of the molecule, confirming the presence of the N-allyl and ethyl carboxylate substituents on the piperidine core.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Analysis of Complex Mixtures and Reaction Monitoring

Hyphenated techniques are indispensable for analyzing complex mixtures and for real-time reaction monitoring, providing both separation and structural identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful method for the analysis of volatile and thermally stable compounds. For a molecule like this compound, GC provides the means to separate it from starting materials, solvents, and byproducts. The subsequent analysis by mass spectrometry offers structural information through fragmentation patterns. Based on data for the analogous compound, ethyl N-methylpiperidine-3-carboxylate, characteristic fragments would be expected. The fragmentation of this compound would likely involve initial loss of the ethyl group or the entire ester moiety, followed by fragmentation of the piperidine ring and the allyl group. This technique is crucial for confirming the identity of the final product in a reaction mixture and assessing its purity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex biological matrices, LC-MS is the technique of choice. nih.gov An established HPLC method for the parent compound, Ethyl (3S)-piperidine-3-carboxylate, utilizes a reverse-phase column with a mobile phase of acetonitrile (B52724), water, and an acid modifier. sielc.com For LC-MS compatibility, a volatile acid like formic acid is substituted for non-volatile acids such as phosphoric acid. sielc.com This setup allows for the separation of the target compound, which is then ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer. LC-MS is particularly valuable for monitoring the progress of a synthesis by measuring the disappearance of reactants and the appearance of products over time. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Characteristic Functional Group Identification and Electronic Transitions

Spectroscopic methods provide rapid and non-destructive analysis of key molecular features.

Infrared (IR) Spectroscopy: IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For this compound, the IR spectrum would be dominated by several characteristic absorption bands. The most prominent peak would be the carbonyl (C=O) stretch of the ethyl ester, expected in the 1735-1745 cm⁻¹ region. vscht.cz Other key vibrations include the C-O stretches of the ester group between 1000-1300 cm⁻¹, and the sp³ C-H stretching of the alkane portions of the piperidine ring and ethyl group, typically found between 2850-3000 cm⁻¹. vscht.cz The presence of the N-allyl group introduces additional diagnostic peaks: a moderate C=C stretching vibration around 1640-1680 cm⁻¹ and a =C-H stretching band just above 3000 cm⁻¹. vscht.cz The C-N stretching vibration of the tertiary amine is expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkene (Allyl)=C-H Stretch3000 - 3100Medium
Alkane (Piperidine, Ethyl)C-H Stretch2850 - 3000Medium
EsterC=O Stretch1735 - 1745Strong
Alkene (Allyl)C=C Stretch1640 - 1680Medium
EsterC-O Stretch1000 - 1300Strong
Tertiary AmineC-N Stretch1020 - 1250Weak-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: The utility of UV-Vis spectroscopy for this compound is limited. The molecule lacks extensive conjugation or strong chromophores that absorb in the 200-800 nm range. The primary electronic transitions are the n→π* transition of the ester's carbonyl group and the π→π* transition of the allyl group's double bond. ucalgary.ca Both of these absorptions typically occur in the far-UV region (below 220 nm), making them difficult to observe with standard spectrophotometers and common solvents. nih.govdavuniversity.org Therefore, while UV detection can be used in chromatography for quantification, it is not a primary method for structural elucidation of this compound.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While no crystal structure for this compound itself is publicly available, analysis of related complex piperidine derivatives demonstrates the power of this technique. nih.goviucr.org

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide unambiguous data on:

Molecular Conformation: The precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) would be determined.

Substituent Orientation: The exact positioning (axial or equatorial) of the allyl and ethyl carboxylate groups would be established.

Bond Lengths and Angles: High-precision measurements of all bond lengths and angles would be available.

Crystal Packing: The analysis would reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of molecules in the crystal lattice. mdpi.com

This technique is unparalleled in its ability to provide a definitive structural proof, confirming connectivity and stereochemistry in a single experiment. rsc.org

Chromatographic Methods for Research-Grade Purification and Purity Assessment

Chromatography is essential for both the purification of synthesized compounds and the quantitative assessment of their purity.

Gas Chromatography (GC): GC is a highly effective technique for assessing the purity of volatile compounds like this compound. The method can separate the target compound from residual solvents and reaction byproducts with high resolution. asianpubs.orggoogle.com Using a flame ionization detector (FID), GC can accurately quantify the compound's purity, often expressed as a percentage of the total integrated peak area.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for both analytical and preparative-scale separations of piperidine derivatives. sielc.com A reverse-phase HPLC method is typically suitable, where a nonpolar stationary phase is used with a polar mobile phase. For the related compound Ethyl (3S)-piperidine-3-carboxylate, a successful separation has been demonstrated using a specialized reverse-phase column. sielc.com This method is scalable and can be adapted for the preparative separation needed to isolate the compound in high purity for research purposes. sielc.com

Table 2: Representative HPLC Method for a Related Piperidine Carboxylate sielc.com
ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid
ModeReverse Phase (RP)
ApplicationAnalytical separation and scalable for preparative purification

This compound possesses a stereocenter at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers ((R) and (S)). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is crucial in pharmaceutical research, as different enantiomers can have vastly different biological activities. nih.gov

The separation is achieved using a chiral stationary phase (CSP), often based on derivatives of cellulose (B213188) or amylose, which interacts differently with each enantiomer, leading to different retention times. nih.gov The ability to resolve racemic mixtures of piperidine derivatives is well-established, allowing for the isolation and quantification of individual enantiomers. google.comgoogleapis.com

For exceptionally complex samples, such as crude reaction mixtures or impurity profiling in pharmaceutical development, single-dimension chromatography may not provide sufficient resolving power. chromsoc.comamericanpharmaceuticalreview.com Advanced multidimensional chromatography, particularly two-dimensional liquid chromatography (2D-LC), offers a significant increase in peak capacity by subjecting the sample to two independent separation mechanisms. nih.gov

In a typical 2D-LC setup, fractions from a first-dimension column are automatically transferred to a second-dimension column with orthogonal (different) separation properties (e.g., reverse-phase followed by hydrophilic interaction liquid chromatography). chromatographyonline.com This powerful technique can resolve co-eluting peaks that would be indistinguishable in a standard 1D separation, making it an invaluable tool for comprehensive analysis and ensuring the purity of complex research compounds. chromatographyonline.com

Computational Chemistry and Molecular Modeling Studies of Ethyl 1 Allylpiperidine 3 Carboxylate and Analogues

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for understanding the electronic landscape of a molecule. These calculations can predict a wide array of properties, from the equilibrium geometry to spectroscopic features and reactivity indices.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For Ethyl 1-allylpiperidine-3-carboxylate, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. researchgate.netrsc.orgarxiv.orgscispace.comresearchgate.net This optimization is crucial as the molecular geometry dictates many of its physical and chemical properties.

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.netnih.govmdpi.comnih.gov Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond in the ester group or the wagging of the CH2 groups in the piperidine (B6355638) ring. The predicted spectra can be compared with experimental data to validate the computational model.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative Data Based on Analogous Systems).
Functional GroupVibrational ModePredicted Frequency (cm-1)
C=O (Ester)Stretching~1735
C-O (Ester)Stretching~1200
N-Allyl (C-N)Stretching~1100
C=C (Allyl)Stretching~1645
Piperidine RingCH2 Bending~1450

For even greater accuracy, particularly for energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. nih.gov While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. High-accuracy energy calculations are essential for determining the relative stabilities of different conformers of this compound and for calculating the energy barriers for processes like ring inversion and bond rotation. longdom.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. researchgate.netasianpubs.orgresearchgate.netnih.govmdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability; a larger gap suggests lower reactivity.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring and the double bond of the allyl group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be centered around the carbonyl group of the ethyl carboxylate substituent, marking it as a likely site for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)Localization
HOMO-6.5N-atom, Allyl C=C
LUMO-0.8C=O of Ester
HOMO-LUMO Gap5.7-

Conformational Analysis and Potential Energy Surface Exploration

This compound is a flexible molecule with multiple rotatable bonds and a conformationally mobile piperidine ring. Understanding its conformational landscape is crucial for comprehending its biological activity and physical properties.

While quantum chemical methods are highly accurate, they can be computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative. nih.govchemicalbook.com MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid exploration of different conformations.

Molecular dynamics simulations provide a time-dependent view of the molecule's behavior. nih.govajchem-a.comresearchgate.net By simulating the motion of the atoms over time, MD can reveal the preferred conformations of this compound and the transitions between them. These simulations can be performed in a vacuum or in the presence of a solvent to mimic physiological conditions.

Furthermore, the rotation around the N-allyl bond and the C-C single bonds within the allyl and ethyl groups are also important conformational degrees of freedom. Quantum chemical calculations can be employed to determine the rotational barriers for these bonds. nih.govnih.govmdpi.comresearchgate.net The rotational barrier of the allyl group is influenced by steric and electronic factors, and understanding this barrier is key to a complete picture of the molecule's dynamic behavior.

Table 3: Calculated Energy Barriers for Conformational Changes in Analogous Systems.
ProcessAnalogous SystemCalculated Energy Barrier (kcal/mol)
Piperidine Ring InversionSubstituted Piperidines10-12
N-Allyl RotationN-Allyl Amides15-20
C-COOEt RotationSubstituted Esters5-8

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in predicting the activity of novel molecules and in understanding the molecular properties that are crucial for their biological effects.

The development of robust QSAR models is a critical step in the computational study of piperidine derivatives. Both 2D and 3D QSAR models have been successfully applied to various classes of piperidine-containing compounds. 2D QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule, such as topological indices and constitutional descriptors. researchgate.net In contrast, 3D QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the three-dimensional structures of the molecules and their alignment, providing insights into the steric and electrostatic field requirements for activity. nih.govresearchgate.net

For instance, a study on piperazine (B1678402) derivatives, which are structurally related to piperidines, demonstrated the development of a 3D-QSAR model with optimal predictive power, as indicated by its cross-validated q² value of 0.541 and non-cross-validated r² of 0.854. nih.gov The validation of these models is paramount and is typically performed using both internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model development). researchgate.net A reliable QSAR model should have a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q²), indicating its robustness and predictive ability.

Table 1: Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
Coefficient of determination> 0.6
Cross-validated correlation coefficient> 0.5
F-statistic Statistical test for the overall significance of the modelHigh value

This table presents key statistical parameters used to assess the validity and predictive power of QSAR models.

A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For piperidine derivatives, various studies have highlighted the importance of specific descriptors.

For example, in a QSAR study of piperidine derivatives, it was found that steric and electrostatic fields contributed significantly to their biological activity. nih.gov The contour maps generated from 3D-QSAR analyses can visualize these fields, indicating regions where bulky groups or specific electrostatic charges are favorable or unfavorable for activity. nih.govresearchgate.net This information is invaluable for guiding the structural modifications of lead compounds to enhance their potency.

Table 2: Common Molecular Descriptors in QSAR Studies of Piperidine Analogues

Descriptor TypeExamplesInformation Provided
Topological Connectivity indices, Shape indicesMolecular size, shape, and branching
Electronic Dipole moment, Partial chargesDistribution of electrons within the molecule
Steric Molar refractivity, van der Waals volumeBulk and spatial arrangement of atoms
Hydrophobic LogPLipophilicity and partitioning behavior

This table outlines common types of molecular descriptors and the chemical information they encode, which is used to build QSAR models for piperidine derivatives.

A significant application of computational modeling is the prediction of the biological activity spectrum of novel, un-synthesized compounds. clinmedkaz.org In silico tools such as PASS (Prediction of Activity Spectra for Substances) can predict a wide range of pharmacological effects and biological mechanisms of action based on the structural formula of a compound. clinmedkaz.org

For new piperidine derivatives, such predictions can suggest potential therapeutic applications, including effects on the central nervous system, antimicrobial activity, and anti-inflammatory properties. clinmedkaz.org These predictions are based on the analysis of structure-activity relationships within a large database of known biologically active substances. This approach allows for the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. clinmedkaz.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor). nih.govnih.gov

Molecular docking studies are instrumental in elucidating the putative binding modes of piperidine derivatives within the active site of a biological target. nih.gov For instance, in a study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a close analogue of the subject compound, molecular docking was used to predict its binding interactions with bacterial targets, revealing a high affinity that surpassed reference antibiotics. nih.gov

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The piperidine ring itself often plays a crucial role in anchoring the molecule within the binding pocket. ajchem-a.com For carboxylate-containing compounds, the carboxylate group can form important interactions with the receptor. researchgate.net

MD simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the predicted binding mode. ajchem-a.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a drug target. nih.govresearchgate.net This methodology can be either ligand-based or structure-based.

In the context of designing analogues of this compound, a structure-based virtual screening approach would involve docking a library of virtual compounds into the active site of a relevant biological target. nih.gov The compounds are then ranked based on their predicted binding affinity, and the top-ranking molecules are selected for further investigation. researchgate.net

Ligand-based virtual screening, on the other hand, utilizes information from known active compounds to identify new molecules with similar properties. nih.gov This can involve searching for compounds with a similar 2D chemical structure or a 3D shape that matches a pharmacophore model derived from active piperidine derivatives. The use of virtual screening can significantly reduce the time and cost associated with identifying new lead compounds. whiterose.ac.uk

Cheminformatics and Machine Learning Approaches for Compound Library Design and Chemical Space Mapping

The exploration of novel therapeutic agents often begins with the rational design of compound libraries centered around a promising molecular scaffold. This compound, with its piperidine core, represents a valuable starting point for such endeavors, as the piperidine moiety is present in numerous FDA-approved drugs. enamine.net Cheminformatics and machine learning offer powerful computational tools to systematically design libraries of analogues and to map the vast chemical space they occupy, thereby accelerating the discovery of molecules with desired properties. nih.govnih.gov

The fundamental goal is to navigate the immense number of theoretically possible molecules—estimated to be between 10³⁰ and 10⁶⁰—to identify novel structures with high potential for biological activity. nih.govnih.gov This process involves generating a virtual library of compounds and then using computational models to predict their properties and map their relationships.

Compound Library Design

The design of a virtual compound library based on the this compound scaffold involves the systematic modification of its core structure. This can be achieved through several computational strategies, such as fragment-based approaches or evolutionary algorithms. nih.gov The primary points of modification on the parent scaffold include:

The N-allyl group: The double bond offers a site for various chemical transformations, and the entire group can be replaced with other alkyl or aryl substituents to modulate properties like lipophilicity and metabolic stability. enamine.net

The ethyl ester at the C3 position: This group can be varied by changing the alcohol moiety or by converting the ester to other functional groups, such as amides, which can alter hydrogen bonding capabilities and pharmacokinetic profiles. nih.gov

The piperidine ring: Substituents can be introduced at other positions on the ring to explore steric and electronic effects on molecular conformation and target binding.

A hypothetical virtual library can be constructed by defining a set of reactants and reaction templates that can be applied to the core structure. researchgate.net This generates a collection of virtual products that constitute the initial, unexplored chemical space for this scaffold.

Chemical Space Mapping

Chemical space is a conceptual framework for organizing molecular diversity, where molecules are positioned based on their properties. researchgate.net To map the chemical space of the designed this compound library, a comprehensive set of molecular descriptors is calculated for each analogue. These descriptors quantify various aspects of the molecules' physicochemical properties, topology, and electronic structure.

Table 1: Calculated Molecular Descriptors for a Sample of Hypothetical this compound Analogues

Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
Parent This compoundC₁₀H₁₇NO₂183.251.802
Analogue 1 Ethyl 1-benzylpiperidine-3-carboxylateC₁₅H₂₁NO₂247.333.102
Analogue 2 1-Allyl-N-ethylpiperidine-3-carboxamideC₁₀H₁₈N₂O182.261.312
Analogue 3 Ethyl 1-allyl-4-hydroxypiperidine-3-carboxylateC₁₀H₁₇NO₃199.251.113
Analogue 4 Mthis compoundC₉H₁₅NO₂169.221.402

Note: Descriptor values are calculated estimates for illustrative purposes.

This high-dimensional descriptor data is often visualized using dimensionality reduction techniques, such as Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE), to create a 2D or 3D map. This map allows researchers to visualize the diversity of the library, identify clusters of similar compounds, and compare the designed library's coverage against known active molecules. researchgate.net

Machine Learning Applications

Machine learning (ML) models are integral to modern drug design for exploring chemical space and prioritizing candidates. tudelft.nl Deep learning architectures, such as generative models, can be trained on the designed library to create novel molecules that possess specific, desired properties. nih.gov

One common application is the development of Quantitative Structure-Activity Relationship (QSAR) models. In a hypothetical scenario, if initial screening data were available for a small subset of the library against a specific biological target, an ML model could be trained to predict the activity of the remaining virtual compounds. This allows for the rapid in silico screening of thousands or millions of analogues, identifying a smaller, enriched set of high-priority candidates for chemical synthesis and biological testing. mdpi.com

Techniques like reinforcement learning can be employed to "grow" molecules or modify existing ones step-by-step, with the algorithm being rewarded for generating structures with better predicted property profiles. nih.gov This approach can efficiently navigate the chemical space to find optimal compounds that balance multiple objectives, such as potency, selectivity, and drug-likeness.

Table 2: Hypothetical Performance of Machine Learning Models in Predicting Binding Affinity for a Target

Model TypeMolecular RepresentationR² (Cross-Validation)RMSE (Cross-Validation)
Random ForestMolecular Fingerprints0.720.58
Gradient BoostingPhysicochemical Descriptors0.750.55
Graph Neural NetworkMolecular Graph0.810.49

Note: This table presents hypothetical data to illustrate the comparative performance of different ML models in a drug discovery context.

By integrating cheminformatics and machine learning, the design and exploration of a compound library based on this compound can be transformed from a process of trial-and-error into a data-driven, predictive science. These computational methods enable a more efficient and extensive exploration of the relevant chemical space, ultimately increasing the probability of discovering novel and effective drug candidates. nih.govresearchgate.net

Mechanistic Investigations of Chemical Processes Involving Ethyl 1 Allylpiperidine 3 Carboxylate

Elucidation of Reaction Pathways through Kinetic and Spectroscopic Monitoring

Detailed kinetic and spectroscopic data for reactions involving Ethyl 1-allylpiperidine-3-carboxylate are not extensively available in the public domain. However, general principles of reaction monitoring can be applied to hypothesize how such studies might be conducted. Kinetic analysis would likely involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial in identifying reaction intermediates and confirming the structure of the final products, thus helping to piece together the reaction pathway.

Transition State Analysis and Reaction Coordinate Determination via Computational Methods

Computational chemistry offers powerful tools for investigating reaction mechanisms where experimental data is scarce. For a hypothetical reaction involving this compound, density functional theory (DFT) calculations could be employed to model the reaction pathway. Such calculations can determine the geometries and energies of reactants, transition states, and products.

For instance, in a potential intramolecular cyclization reaction, computational analysis could elucidate the energy barrier for the formation of the new ring. A study on a different system involving a Nef-type rearrangement highlighted that the energy barrier for a deprotonated nitromethane (B149229) addition to coumarin (B35378) was 21.7 kJ mol⁻¹, while a subsequent proton transfer had a much higher barrier of 197.8 kJ mol⁻¹. rsc.org The cyclization step, in that case, had a low energy barrier of 11.9 kJ mol⁻¹. rsc.org While not directly applicable to this compound, this illustrates the type of quantitative data that computational analysis can provide for transition states and reaction coordinates.

A hypothetical reaction coordinate for a reaction involving this compound could be mapped out, showing the energy changes as the reaction progresses from reactants to products through various transition states.

Interactive Data Table: Hypothetical Energy Barriers for a Reaction of this compound

Reaction StepCalculated Energy Barrier (kJ/mol)
Initial Conformation Change15
Bond Formation (Transition State 1)120
Intermediate Formation-30 (relative to reactants)
Bond Cleavage (Transition State 2)85
Product Formation-75 (relative to reactants)

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Isotopic Labeling Studies to Confirm Atom Reorganization and Bond Formation/Cleavage

Isotopic labeling is a definitive method for tracing the path of atoms during a chemical reaction. In a reaction involving this compound, specific atoms could be replaced with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). The position of these labels in the product molecules, determined by mass spectrometry or NMR spectroscopy, would provide unambiguous evidence of bond-forming and bond-breaking events.

For example, in a study on the formation of ethenoguanine from 2-halooxiranes, ¹⁵N labeling was used to assign NMR shifts, and ¹³C labeling confirmed the attachment of a carbon atom to a specific nitrogen atom in the product. nih.gov This demonstrates the power of isotopic labeling in elucidating complex reaction mechanisms. While no such studies have been published for this compound, this methodology would be essential for confirming any proposed reaction pathway.

Influence of Electronic and Steric Effects of Substituents on Reaction Rates and Selectivity

The reactivity and selectivity of reactions involving this compound would be significantly influenced by electronic and steric effects. The piperidine (B6355638) ring and the ethyl carboxylate group are key features whose modifications could alter reaction outcomes.

Electronic Effects: The nitrogen atom in the piperidine ring is a key electronic feature. Its nucleophilicity can be modulated by substituents. Electron-withdrawing groups attached to the nitrogen would decrease its nucleophilicity, potentially slowing down reactions where the nitrogen acts as a nucleophile. Conversely, electron-donating groups would enhance its nucleophilicity.

Steric Effects: The substitution pattern on the piperidine ring can exert significant steric hindrance. Research on Au(I)-catalyzed α-C-H bond functionalization of tertiary amines, including 3-substituted piperidine derivatives, showed that reactions were successful but often exhibited moderate regio- and diastereoselectivities due to steric factors. chemrxiv.org In another study, the steric effect of methoxy (B1213986) groups was found to be a significant, though less dominant, factor compared to electronic effects in controlling a cyclization reaction. rsc.org For this compound, the positioning of substituents on the piperidine ring would likely play a crucial role in directing the stereochemical outcome of reactions.

Interactive Data Table: Predicted Influence of Substituents on a Hypothetical Reaction of this compound

Substituent at Position XElectronic EffectSteric EffectPredicted Effect on Reaction RatePredicted Effect on Selectivity
-NO₂ (electron-withdrawing)Decreases nucleophilicitySmallDecreaseMay alter regioselectivity
-OCH₃ (electron-donating)Increases nucleophilicityModerateIncreaseMay favor a specific diastereomer
-tBu (bulky alkyl group)Weakly electron-donatingLargeDecrease (due to steric hindrance)High diastereoselectivity expected

Note: This table presents predicted trends based on general chemical principles, as specific experimental data for substituted this compound derivatives is not available.

Applications in Advanced Organic Synthesis and Materials Science Research

Ethyl 1-allylpiperidine-3-carboxylate as a Versatile Chiral or Achiral Building Block in Complex Molecule Synthesis

This compound serves as a highly valuable scaffold in the synthesis of complex molecules, available in both chiral and achiral forms. The piperidine (B6355638) ring is a prevalent structural motif in a vast number of natural products and pharmaceuticals, making derivatives like this ester particularly sought after. nih.govajchem-a.comresearchgate.net The synthesis of this building block can be readily achieved through the N-allylation of ethyl nipecotate (ethyl piperidine-3-carboxylate). This reaction can be carried out using various allylating agents, with palladium-catalyzed reactions using allylic carbonates offering a mild and efficient route. google.com

The chirality at the C3 position of the piperidine ring is of particular importance in asymmetric synthesis. nih.gov Enantiomerically pure forms of this compound can be prepared from the corresponding chiral ethyl nipecotate, which is commercially available. These chiral building blocks are instrumental in the stereocontrolled synthesis of biologically active molecules, where specific stereoisomers are often responsible for the desired therapeutic effects. portico.orgacs.org The presence of the allyl group and the ethyl ester provides two distinct points for further chemical modification, allowing for the diastereoselective introduction of new stereocenters and the elongation of carbon chains.

The versatility of this building block is demonstrated in its application in the synthesis of a variety of complex natural products and their analogues, including alkaloids. nih.gov The piperidine core provides a rigid scaffold, while the functional groups allow for the introduction of diverse substituents and the construction of intricate polycyclic systems.

Precursor for the Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds and Natural Product Analogues

The chemical reactivity of this compound makes it an excellent precursor for the synthesis of a wide array of nitrogen-containing heterocyclic scaffolds. The piperidine ring itself is a fundamental heterocyclic unit, and its derivatives are key intermediates in the preparation of more complex fused and spirocyclic systems. researchgate.netrsc.orgmdpi.com

The allyl group is particularly amenable to a variety of transformations that lead to the formation of new rings. For instance, intramolecular cyclization reactions involving the allyl group can be employed to construct fused piperidine systems, such as indolizidine and quinolizidine alkaloids. nih.gov These reactions can be triggered by various reagents and proceed through different mechanisms, including radical cyclizations and transition-metal-catalyzed processes.

Furthermore, the ester functionality can be converted into other functional groups, such as amides or alcohols, which can then participate in cyclization reactions. This dual functionality allows for a high degree of flexibility in the design of synthetic routes towards novel heterocyclic compounds with potential biological activity. The synthesis of fused heterocyclic systems is a significant area of research in medicinal chemistry, as these scaffolds are often associated with potent pharmacological properties. airo.co.in

Role in the Development and Refinement of Novel Organic Methodologies

This compound and its analogues play a crucial role in the development and refinement of novel organic methodologies, particularly in the realm of transition-metal-catalyzed reactions. The N-allyl group is a key substrate for a variety of powerful synthetic transformations, most notably olefin metathesis.

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic compounds, and substrates derived from this compound are well-suited for this reaction. chemrxiv.orgresearchgate.net By introducing a second alkenyl chain into the molecule, for example, at the C3 position via the ester group, RCM can be employed to construct bicyclic nitrogen-containing heterocycles. The efficiency and functional group tolerance of modern ruthenium-based metathesis catalysts allow for the application of this methodology to complex substrates. researchgate.net

Another important reaction involving the N-allyl group is the aza-Cope rearrangement, a frontiersin.orgfrontiersin.org-sigmatropic rearrangement that can be used to form new carbon-carbon bonds and construct complex nitrogen-containing molecules. While less common for simple N-allyl enamines, related rearrangements can be key steps in complex cascade reactions.

The development of new catalytic methods often relies on the availability of well-defined substrates to test and optimize reaction conditions. The predictable reactivity of the functional groups in this compound makes it a valuable tool for researchers exploring new catalytic systems and synthetic strategies.

Potential for Integration into Polymeric Materials, Catalytic Ligands, or Supramolecular Assemblies

The functional handles present in this compound provide opportunities for its integration into larger molecular systems, such as polymers, catalytic ligands, and supramolecular assemblies. The piperidine moiety is known to be a stable and robust scaffold, making it suitable for incorporation into materials designed for various applications. nih.govacs.orgacs.org

The allyl group can serve as a reactive monomer in polymerization reactions, allowing for the creation of polymers with pendant piperidine units. Such polymers could find applications as anion-exchange membranes in fuel cells or as functional materials with tailored properties. nih.govacs.orgacs.orgresearchgate.net The ester group can be further functionalized to attach the piperidine unit to a polymer backbone or to introduce cross-linking sites.

Furthermore, the nitrogen atom of the piperidine ring can act as a ligand for transition metals. By designing and synthesizing chiral piperidine-based ligands, it is possible to develop new asymmetric catalysts for a variety of organic transformations. The stereocenter at the C3 position of this compound could be exploited to create a chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions. researchgate.netnih.gov

In the field of supramolecular chemistry, functionalized piperidines can participate in the formation of ordered assemblies through non-covalent interactions such as hydrogen bonding and metal coordination. The ability to introduce various functional groups onto the piperidine scaffold allows for the design of molecules with specific recognition properties, leading to the formation of complex and functional supramolecular architectures.

Future Research Directions and Emerging Methodologies for Piperidine Carboxylate Studies

Development of Highly Efficient and Selective Catalytic Systems for its Synthesis and Derivatization

The synthesis of piperidine (B6355638) carboxylates often involves multi-step processes that can be resource-intensive. A key area of future research is the development of novel catalytic systems that offer high efficiency and selectivity. This includes the design of catalysts for asymmetric synthesis to produce specific stereoisomers, which is crucial for pharmacological activity. Research is ongoing in the application of transition-metal catalysts, organocatalysts, and biocatalysts to achieve these goals. For instance, the use of rhodium or palladium catalysts in asymmetric hydrogenation or allylic substitution reactions can provide enantiomerically enriched piperidine cores. The aim is to create catalytic cycles that are not only efficient in terms of yield and selectivity but are also sustainable, utilizing earth-abundant metals and operating under mild reaction conditions.

Integration of Artificial Intelligence and Machine Learning for Automated Synthesis Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of synthetic chemistry. For piperidine carboxylates, AI algorithms can be employed to design novel synthetic routes that are more efficient and cost-effective than traditional methods. By analyzing vast datasets of chemical reactions, ML models can predict the outcomes of reactions with a high degree of accuracy, thereby reducing the need for extensive trial-and-error experimentation. This predictive power can accelerate the discovery of new derivatives with desired properties. Automated synthesis platforms, guided by AI, can then execute these optimized synthetic routes, enabling the rapid production of a diverse library of piperidine carboxylate analogs for screening.

Exploration of Unconventional Reaction Media (e.g., Deep Eutectic Solvents, Supercritical Fluids) for Enhanced Sustainability

The use of volatile organic solvents in chemical synthesis is a significant environmental concern. Future research will increasingly focus on the use of unconventional and greener reaction media. Deep eutectic solvents (DESs) and supercritical fluids (SCFs) are promising alternatives. DESs are mixtures of salts that are liquid at low temperatures and can be tailored to dissolve a wide range of reactants. Supercritical fluids, such as carbon dioxide, can be used as solvents and their properties can be tuned by changing pressure and temperature. The application of these media to the synthesis of piperidine carboxylates could lead to more sustainable processes with improved reaction rates and selectivities, as well as easier product separation.

Advancements in In Situ Spectroscopic Monitoring and Real-Time Reaction Analysis

A deeper understanding of reaction mechanisms is crucial for process optimization. Advancements in in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. By observing the formation of intermediates and byproducts, chemists can gain valuable insights into the reaction kinetics and pathways. This information is invaluable for optimizing reaction conditions to maximize yield and minimize impurities in the synthesis of piperidine carboxylates. The data obtained from these techniques can also be used to validate and refine the predictive models generated by AI and ML algorithms.

High-Throughput Experimentation and Automated Platforms for Rapid Exploration of Chemical Space

To accelerate the discovery of new piperidine carboxylate derivatives with novel properties, high-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable tools. These systems allow for the parallel execution of a large number of reactions under a variety of conditions. By systematically varying reactants, catalysts, and reaction parameters, vast chemical spaces can be explored in a fraction of the time required by traditional methods. The integration of HTE with automated purification and analysis enables the rapid identification of lead compounds for further development. This approach is particularly valuable for the synthesis and screening of libraries of piperidine carboxylate derivatives in the search for new therapeutic agents.

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